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molecular formula C9H8BrFO B1337876 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone CAS No. 63529-31-7

2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone

Cat. No. B1337876
M. Wt: 231.06 g/mol
InChI Key: PFWAGSRBBGFIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846948B2

Procedure details

0.41 mL methyl bromoacetate was added to 1 g 4-(4-fluoro-3-methyl-phenyl)-2-phenyl-1H-imidazole and 1.66 g potassium carbonate in 10 mL DMF. The reaction was stirred 3 h at RT. Then 0.41 mL methyl bromoacetate was added and the reaction was stirred over night at RT. The reaction mixture was added to ice water and extracted with DCM. The organic layer was dried and evaporated to give 1 g desired product. Rt: 0.94 min (method B), (M+H)+: 325
Quantity
0.41 mL
Type
reactant
Reaction Step One
Name
4-(4-fluoro-3-methyl-phenyl)-2-phenyl-1H-imidazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([O:5]C)=O.[F:7][C:8]1[CH:13]=[CH:12][C:11](C2N=C(C3C=CC=CC=3)NC=2)=[CH:10][C:9]=1[CH3:25].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Br:1][CH2:2][C:3]([C:11]1[CH:12]=[CH:13][C:8]([F:7])=[C:9]([CH3:25])[CH:10]=1)=[O:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.41 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
4-(4-fluoro-3-methyl-phenyl)-2-phenyl-1H-imidazole
Quantity
1 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C=1N=C(NC1)C1=CC=CC=C1)C
Name
Quantity
1.66 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.41 mL
Type
reactant
Smiles
BrCC(=O)OC
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred 3 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred over night at RT
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC(=O)C1=CC(=C(C=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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